molecular formula C14H8N4O3 B14727984 9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione CAS No. 5445-13-6

9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione

Cat. No.: B14727984
CAS No.: 5445-13-6
M. Wt: 280.24 g/mol
InChI Key: LONJJMOCMZCVLS-UHFFFAOYSA-N
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Description

9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique tricyclic structure, which includes fused naphthalene, pyrimidine, and oxazine rings. Its structural complexity and potential biological activities make it a valuable subject of study in medicinal chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate naphthalene derivatives with pyrimidine and oxazine intermediates under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the tricyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione lies in its specific tricyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable compound for further research and development.

Properties

CAS No.

5445-13-6

Molecular Formula

C14H8N4O3

Molecular Weight

280.24 g/mol

IUPAC Name

14-amino-11-oxa-13,15,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),2,4,6,9,12(17),13-heptaene-8,16-dione

InChI

InChI=1S/C14H8N4O3/c15-14-17-12(20)11-13(18-14)21-9-5-8(19)6-3-1-2-4-7(6)10(9)16-11/h1-5H,(H3,15,17,18,20)

InChI Key

LONJJMOCMZCVLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C3C2=NC4=C(O3)N=C(NC4=O)N

Origin of Product

United States

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